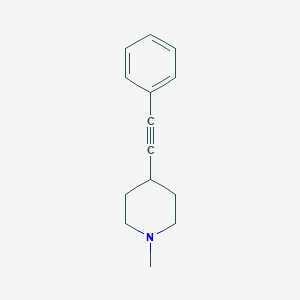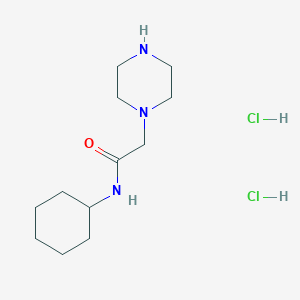
N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound known for its versatile applications in scientific research and industry. This compound is characterized by its molecular formula C12H23N3O and a molecular weight of 225.33 g/mol . It is commonly used in the synthesis of various pharmaceutical agents and has shown significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-2-piperazin-1-ylacetamide oxide, while reduction could produce N-cyclohexyl-2-piperazin-1-ylacetamide .
Scientific Research Applications
N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-piperazin-1-ylacetamide
- 2-chloro-N-cyclohexylacetamide
- N-cyclohexyl-2-(piperazin-1-yl)acetamide
Uniqueness
N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride stands out due to its unique combination of chemical properties and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C12H25Cl2N3O |
|---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
N-cyclohexyl-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C12H23N3O.2ClH/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11;;/h11,13H,1-10H2,(H,14,16);2*1H |
InChI Key |
MDVNKQMCZXMDJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate](/img/structure/B14115534.png)
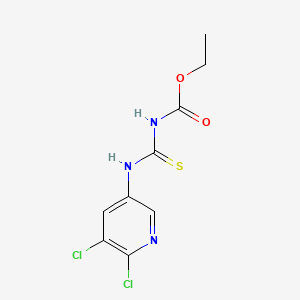
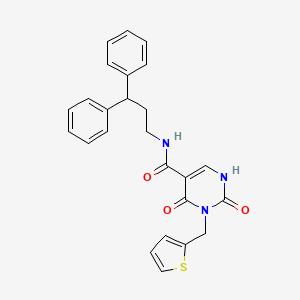
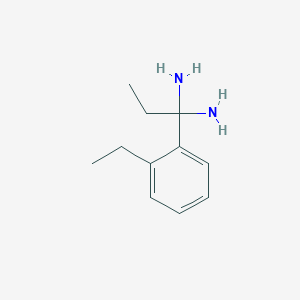
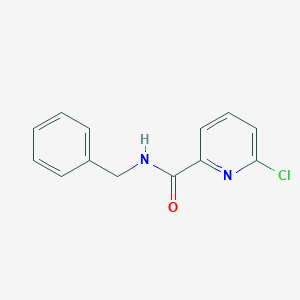
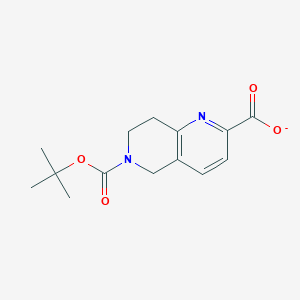
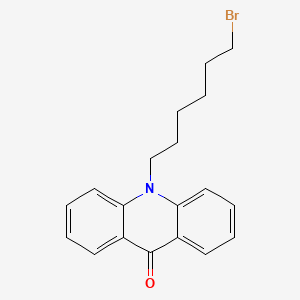
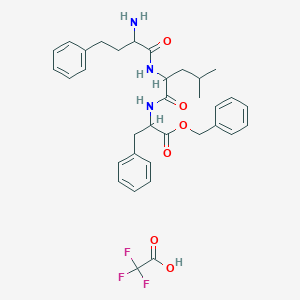
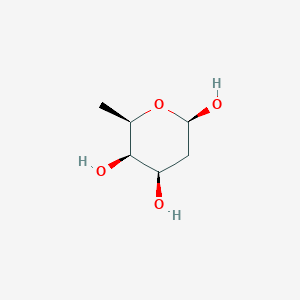


![2-(Benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile](/img/structure/B14115603.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14115613.png)
